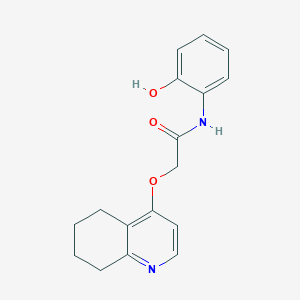

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15-8-4-3-7-14(15)19-17(21)11-22-16-9-10-18-13-6-2-1-5-12(13)16/h3-4,7-10,20H,1-2,5-6,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMXDWUQBYQPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide typically involves the following steps:

Formation of the Hydroxyphenyl Intermediate: The starting material, 2-hydroxyaniline, undergoes a reaction with acetic anhydride to form N-(2-hydroxyphenyl)acetamide.

Coupling with Tetrahydroquinoline: The intermediate is then reacted with 5,6,7,8-tetrahydroquinoline in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrahydroquinoline moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyphenyl)acetamide: Lacks the tetrahydroquinoline moiety, resulting in different chemical and biological properties.

2-(2-hydroxyphenyl)quinoline: Contains a quinoline instead of a tetrahydroquinoline moiety, leading to variations in reactivity and applications.

Uniqueness

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is unique due to the presence of both the hydroxyphenyl and tetrahydroquinoline groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Biological Activity

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a compound characterized by the presence of both a hydroxyphenyl and a tetrahydroquinoline moiety. This unique structural configuration suggests a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 1795483-89-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the tetrahydroquinoline moiety can bind to specific receptors and enzymes. This dual interaction profile may modulate several biological pathways, leading to its therapeutic effects.

Biological Activities

- Anticancer Properties : Research indicates that compounds with tetrahydroquinoline structures exhibit significant anticancer activities. For instance, derivatives of tetrahydroquinoline have shown potential in inhibiting cell proliferation in various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. The hydroxyphenyl group is known to engage in interactions that may inhibit pro-inflammatory pathways.

- Antimicrobial Activity : Tetrahydroquinoline derivatives have been recognized for their antibacterial properties against various pathogens. Research has indicated that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-hydroxyphenyl)acetamide | Lacks tetrahydroquinoline moiety | Limited anticancer activity |

| 2-(2-hydroxyphenyl)quinoline | Contains quinoline instead of tetrahydroquinoline | Varies in reactivity; some anticancer activity |

The presence of both functional groups in this compound enhances its reactivity and potential biological applications compared to its analogs.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of various tetrahydroquinoline derivatives. The findings indicate that modifications to the tetrahydroquinoline structure can lead to significant improvements in bioactivity:

- Antiproliferative Activity : A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested for antiproliferative activity against human dermal microvascular endothelial cells and several cancer cell lines .

- Mechanistic Insights : The mechanism by which these compounds exert their effects includes inhibition of specific enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide?

- Methodological Answer : Synthesis typically involves:

Coupling Reactions : Reacting 5,6,7,8-tetrahydroquinolin-4-ol with chloroacetyl chloride to form the ether linkage .

Amide Formation : Condensing the intermediate with 2-hydroxyphenylamine under basic conditions (e.g., triethylamine in DMF) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, confirmed by TLC and HPLC (>95% purity) .

Critical parameters include reaction temperature (0–5°C for acylation) and inert atmosphere to prevent oxidation .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H NMR (DMSO-d6) shows distinct signals for the phenolic -OH (δ 9.8 ppm), acetamide carbonyl (δ 168.5 ppm in C NMR), and tetrahydroquinoline protons (δ 1.5–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 355.1425 (calculated: 355.1422) .

- IR Spectroscopy : Peaks at 1650 cm (amide C=O) and 3300 cm (phenolic O-H) validate functional groups .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition : Testing against kinases (e.g., EGFR) via fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

- Solubility Studies : Shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictory NMR data for the acetamide moiety be resolved?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Solutions include:

- 2D NMR : HSQC and HMBC to correlate carbonyl carbons with adjacent protons, distinguishing keto-enol forms .

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding peak assignment .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Pd/C or NiCl for selective etherification, improving yields from 45% to 72% .

- Solvent Selection : Replacing DMF with THF reduces side reactions (e.g., hydrolysis) during amide coupling .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >90% purity .

Q. How does the hydroxyl group position influence its bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

- Positional Isomers : Synthesize N-(3- or 4-hydroxyphenyl) variants and test antiproliferative activity .

- Hydrogen Bonding Analysis : X-ray crystallography reveals intramolecular H-bonds between -OH and acetamide carbonyl, stabilizing bioactive conformations .

- Electron-Withdrawing Substitutents : Introduce -NO or -CF to the phenyl ring; assess changes in IC against tyrosine kinases .

Q. What in vivo models are suitable for evaluating its neuroprotective potential?

- Methodological Answer : Preclinical models include:

- Oxidative Stress Models : Induce neurodegeneration in rats with rotenone, measure glutathione levels and apoptosis markers (caspase-3) after oral administration .

- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations post-IV and oral dosing to calculate bioavailability .

- Blood-Brain Barrier Penetration : In situ perfusion assay in mice; logP (2.8) predicts moderate CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.